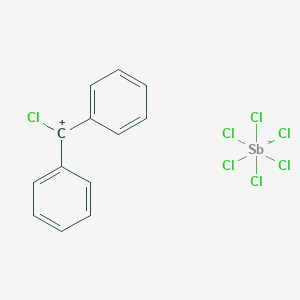
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive and stable reagent that has been used in various applications such as organic synthesis, catalysis, and analytical chemistry.
Mecanismo De Acción
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) acts as a Lewis acid and can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions.
Biochemical and Physiological Effects:
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has several advantages for lab experiments. It is a stable and highly reactive reagent that can form stable complexes with various organic compounds. It can also act as a catalyst in various reactions. However, it is toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care in a well-ventilated area.
Direcciones Futuras
There are several future directions for the use of Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) in scientific research. It can be used as a reagent in the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes. It can also be used as a catalyst in various reactions such as Friedel-Crafts acylation and alkylation reactions. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.
Conclusion:
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) is a highly reactive and stable reagent that has been widely used in scientific research. It has several advantages for lab experiments but should be handled with care due to its toxicity. Further studies can be conducted to explore its potential applications in other areas such as medicinal chemistry and materials science.
Métodos De Síntesis
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) can be synthesized by reacting diphenylmethanol with thionyl chloride to obtain diphenylmethyl chloride. The diphenylmethyl chloride is then reacted with antimony pentachloride to obtain Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-).
Aplicaciones Científicas De Investigación
Methylium, chlorodiphenyl-, (Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-))-hexachloroantimonate(1-) has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, catalysis, and analytical chemistry. It has also been used as a precursor for the synthesis of various organic compounds such as aryl chlorides, aryl ketones, and aryl aldehydes.
Propiedades
Número CAS |
12110-39-3 |
|---|---|
Nombre del producto |
Methylium, chlorodiphenyl-, (OC-6-11)-hexachloroantimonate(1-) |
Fórmula molecular |
C13H10Cl7Sb-2 |
Peso molecular |
536.1 g/mol |
Nombre IUPAC |
[chloro(phenyl)methyl]benzene;hexachloroantimony(1-) |
InChI |
InChI=1S/C13H10Cl.6ClH.Sb/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
SSEYTZLBRQOFQQ-UHFFFAOYSA-H |
SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)Cl.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Sinónimos |
chlorodiphenylmethylium hexachloroantimonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



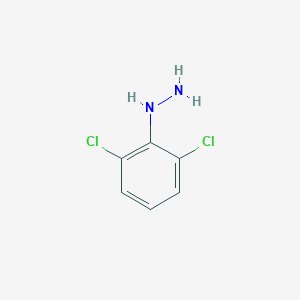


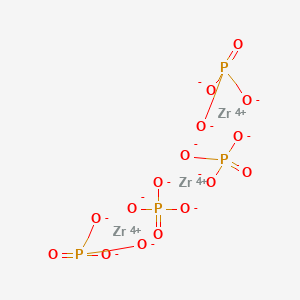
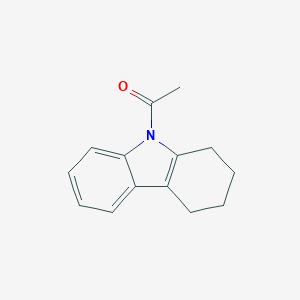
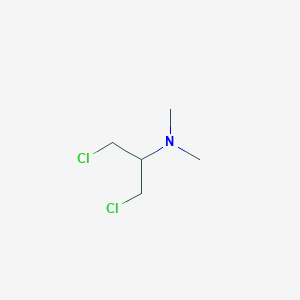
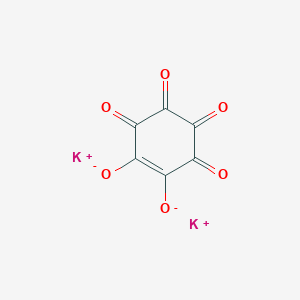
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
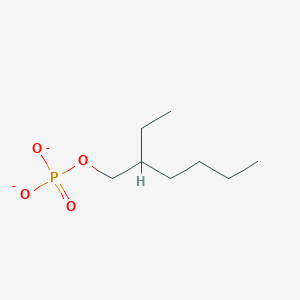
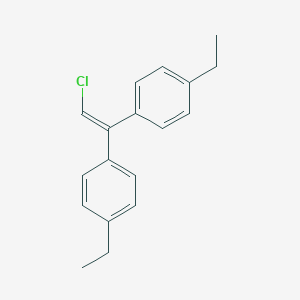
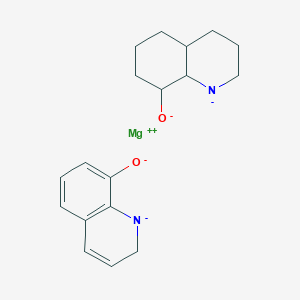
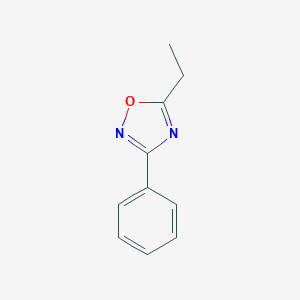
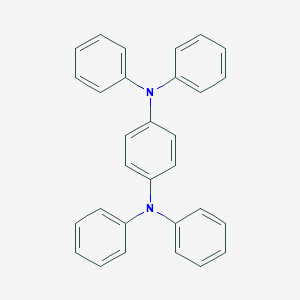
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)